Antibiotic C-02

説明

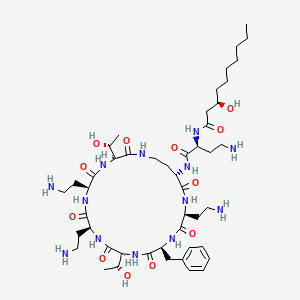

C-02 is a proteolysis-targeting chimera (PROTAC) that combines the hexokinase inhibitor lonidamine with the cereblon ligand thalidomide. This compound is designed to induce the degradation of hexokinase 2 in various cancer cells, making it a promising candidate for cancer treatment .

特性

分子式 |

C47H81N13O12 |

|---|---|

分子量 |

1020.2 g/mol |

IUPAC名 |

(3R)-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15S,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxydecanamide |

InChI |

InChI=1S/C47H81N13O12/c1-4-5-6-7-11-14-30(63)26-37(64)53-31(15-20-48)40(65)56-35-19-24-52-46(71)38(27(2)61)59-44(69)34(18-23-51)55-41(66)33(17-22-50)57-47(72)39(28(3)62)60-45(70)36(25-29-12-9-8-10-13-29)58-42(67)32(16-21-49)54-43(35)68/h8-10,12-13,27-28,30-36,38-39,61-63H,4-7,11,14-26,48-51H2,1-3H3,(H,52,71)(H,53,64)(H,54,68)(H,55,66)(H,56,65)(H,57,72)(H,58,67)(H,59,69)(H,60,70)/t27-,28-,30-,31+,32+,33+,34+,35+,36+,38+,39+/m1/s1 |

InChIキー |

OJEWEBOVYOLECT-IATJQMBYSA-N |

異性体SMILES |

CCCCCCC[C@H](CC(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)[C@@H](C)O)CCN)CCN)[C@@H](C)O)O |

正規SMILES |

CCCCCCCC(CC(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)O)CCN)CCN)C(C)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of C-02 involves the conjugation of lonidamine and thalidomide through a linker. The reaction conditions typically include the use of organic solvents such as methanol or ethanol, and the process may involve multiple steps of purification to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of C-02 would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to meet pharmaceutical standards.

化学反応の分析

反応の種類: C-02 は、以下を含む様々な化学反応を起こします。

酸化: この反応は特定の条件下で起こり、酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、化合物内の官能基を修飾することができます。

置換: 置換反応は、分子の特定の部位で起こり、新しい誘導体の形成につながる可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、求核剤。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸の形成につながる可能性がありますが、還元はアルコールにつながる可能性があります。

科学的研究の応用

C-02 は、以下を含む幅広い科学研究における応用があります。

化学: PROTAC メカニズムと分解経路を研究するためのモデル化合物として使用されます。

生物学: 細胞代謝と解糖阻害への影響について調査されています。

医学: ヘキソキナーゼ 2 を分解し、癌細胞で細胞毒性を誘導する能力により、癌治療のための潜在的な治療薬として検討されています。

作用機序

C-02 は、ヘキソキナーゼ 2 を標的にして分解することにより効果を発揮します。メカニズムには、C-02 がヘキソキナーゼ 2 とセレブロンプロテインに結合し、ヘキソキナーゼ 2 のユビキチン化とそれに続くプロテアソーム分解につながることが含まれます。 このプロセスは解糖を阻害し、ミトコンドリアの損傷を誘導し、癌細胞で細胞毒性を引き起こします .

類似の化合物:

C-01: 異なる標的タンパク質を持つ別の PROTAC 化合物。

C-03: 異なる酵素を標的にして分解する、類似の化合物。

比較: C-02 は、ヘキソキナーゼ 2 を特異的に標的にする能力において独自であり、異なるタンパク質または酵素を標的にする可能性のある他の PROTAC 化合物とは異なります。ロニダミンとタリドミドの組み合わせは、他の類似の化合物とは異なる独自の作用機序を提供します。

類似化合物との比較

C-01: Another PROTAC compound with a different target protein.

C-03: A similar compound that targets a different enzyme for degradation.

Comparison: C-02 is unique in its ability to specifically target hexokinase 2, making it distinct from other PROTAC compounds that may target different proteins or enzymes. Its combination of lonidamine and thalidomide provides a unique mechanism of action that sets it apart from other similar compounds.

Q & A

Basic Question: What frameworks are recommended for formulating research questions on Antibiotic C-02's mechanism of action?

Answer:

To structure research questions systematically, employ frameworks like PICO (Population, Intervention, Comparison, Outcome) for clinical studies or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality. For example:

- PICO : In Staphylococcus aureus (Population), how does this compound (Intervention) compare to vancomycin (Comparison) in reducing biofilm formation (Outcome)?

- FINER : Ensure the question addresses gaps in understanding resistance mechanisms while adhering to ethical guidelines for in vivo models.

These frameworks help clarify objectives and align methods with hypotheses .

Basic Question: How to structure the introduction and hypothesis in a preclinical study on this compound?

Answer:

The introduction should contextualize this compound within existing literature, emphasizing unresolved issues (e.g., resistance patterns or pharmacokinetic limitations). Use a logical flow:

Background : Summarize prior findings on structural analogs of this compound.

Gap Identification : Highlight understudied aspects (e.g., efficacy against Gram-negative bacteria).

Hypothesis : Avoid stating "the hypothesis is..." explicitly. Instead, use rationale-driven phrasing: "Because this compound exhibits enhanced membrane permeability in preliminary assays, it is expected to overcome efflux-pump-mediated resistance in Pseudomonas aeruginosa."

This approach links background to experimental goals without redundancy .

Advanced Question: How to design a questionnaire assessing prescriber knowledge about this compound while minimizing bias?

Answer:

Tool Adaptation : Use validated templates from prior antimicrobial studies (e.g., semi-structured tools with Likert scales) and modify questions to focus on C-02’s unique properties .

Neutral Wording : Avoid leading questions (e.g., "Why is this compound superior to older drugs?"). Replace with neutral alternatives: "What factors influence your decision to prescribe this compound?" .

Pilot Testing : Conduct cognitive interviews with a sample cohort to identify ambiguities.

Confidentiality : Ensure anonymity to reduce response bias, as done in multicenter surveys on antibiotic prescribing patterns .

Advanced Question: What methodologies address discrepancies between in vitro efficacy and clinical trial outcomes of this compound?

Answer:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Simulate human drug exposure levels in animal models to reconcile in vitro MIC data with observed clinical outcomes .

Confounding Variable Analysis : Use multivariate regression to adjust for factors like patient comorbidities or drug interactions that may mask efficacy .

Biofilm vs. Planktonic Assays : Compare results from standard broth microdilution (planktonic cells) versus biofilm-specific models, as biofilms often reduce antibiotic susceptibility .

Basic Question: What are the key components of a methods section in pharmacokinetic studies of this compound?

Answer:

Include:

- Drug Preparation : Detailed reconstitution steps (solvent, concentration) and stability data under storage conditions .

- Animal/Human Models : Specify species, dosing regimens, and ethical approvals .

- Analytical Techniques : HPLC/MS protocols for plasma concentration measurements, including validation parameters (e.g., limit of detection).

- Data Reproducibility : Provide equipment specifications and software versions to enable replication .

Advanced Question: How to ensure statistical power and sample representativeness in multicenter trials for this compound?

Answer:

Sample Size Calculation : Use power analysis (α=0.05, β=0.2) to determine minimum participants, accounting for expected dropout rates.

Stratified Sampling : Recruit cohorts reflecting demographic diversity (age, gender, comorbidities) to generalize findings .

Site-Specific Training : Standardize data collection protocols across centers to reduce variability, as recommended in infection control studies .

Basic Question: How to conduct a literature review to contextualize this compound within existing antibiotic resistance research?

Answer:

Database Selection : Use PubMed, Web of Science, and EMBASE with Boolean terms: "this compound" AND ("resistance mechanisms" OR "pharmacokinetics").

Critical Appraisal : Prioritize studies with transparent methods and independent validation over industry-sponsored research .

Synthesis : Organize findings into thematic tables (e.g., "C-02's efficacy across bacterial genera") to identify trends and gaps .

Advanced Question: What strategies validate experimental findings when encountering contradictory data on this compound's spectrum of activity?

Answer:

Triangulation : Cross-validate using multiple assays (e.g., time-kill curves, genomic sequencing of resistant mutants) .

Meta-Analysis : Pool data from independent studies to assess heterogeneity and publication bias .

Blinded Reanalysis : Engage third-party labs to repeat experiments without prior knowledge of original results, reducing confirmation bias .

Basic Question: How to present tabular data in manuscripts to effectively communicate this compound's minimum inhibitory concentration (MIC) results?

Answer:

- Header Clarity : Label tables with sample sizes and statistical tests (e.g., "MIC90 Values for this compound Against ESKAPE Pathogens (n=120 isolates)") .

- Standardized Units : Use µg/mL for MICs and include footnotes for breakpoints (e.g., CLSI guidelines).

- Supplemental Material : Provide raw data (e.g., growth curves) in appendices for peer review .

Advanced Question: What experimental controls are critical in assessing this compound's synergistic effects with other antimicrobial agents?

Answer:

Checkerboard Assay Controls : Include monotherapy arms for each drug and solvent controls to rule out excipient interference .

Neutralization Controls : In time-kill studies, add neutralizing agents (e.g., charcoal) to distinguish bacteriostatic vs. bactericidal effects .

Resistance Checks : Sequence target genes pre-/post-exposure to confirm synergy does not accelerate resistance development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。